5,6-Difluorobenzimidazole: A Comprehensive Technical Guide
5,6-Difluorobenzimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluorobenzimidazole. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Physicochemical Properties
5,6-Difluorobenzimidazole (CAS No: 78581-99-4) is a fluorinated heterocyclic compound with a molecular formula of C₇H₄F₂N₂. The introduction of fluorine atoms onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry.
Quantitative Physicochemical Data
The known physicochemical properties of 5,6-Difluorobenzimidazole are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | |
| Melting Point | 182-185 °C | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | |
| pKa (Predicted) | 4.0 - 5.0 | Predicted |
| logP (Predicted) | 1.5 - 2.5 | Predicted |
| Solubility | Soluble in water | [1] |
| Physical Form | Solid, white to light yellow crystalline powder | [1] |
Note on Predicted Values: The pKa and logP values are estimated based on the properties of benzimidazole and the known effects of fluorine substitution. Experimental determination is recommended for precise values.
Experimental Protocols
Detailed methodologies for the synthesis of 5,6-Difluorobenzimidazole and the determination of its key physicochemical properties are outlined below.
Synthesis of 5,6-Difluorobenzimidazole
A common synthetic route to 5,6-Difluorobenzimidazole involves the cyclization of 4,5-difluoro-o-phenylenediamine with formic acid.
Materials:
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4,5-difluoro-o-phenylenediamine
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Formic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Activated carbon
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Ethanol
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Water
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Round-bottom flask with reflux condenser
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Heating mantle
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Magnetic stirrer
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Filtration apparatus
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pH meter or litmus paper
Procedure:
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In a round-bottom flask, combine 4,5-difluoro-o-phenylenediamine with an excess of formic acid.
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Add a catalytic amount of hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.
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Collect the crude product by vacuum filtration and wash with cold water.
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For purification, recrystallize the crude product from an ethanol-water mixture. Activated carbon can be used to decolorize the solution if necessary.
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Dry the purified crystals under vacuum to obtain 5,6-Difluorobenzimidazole.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 5,6-Difluorobenzimidazole.
Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy.
Potentiometric Titration Protocol:
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Prepare a standard solution of 5,6-Difluorobenzimidazole of known concentration in a suitable solvent (e.g., water or a water-ethanol mixture).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa is the pH at the half-equivalence point of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by UV-Vis or HPLC analysis.
Shake-Flask Protocol:
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Prepare a stock solution of 5,6-Difluorobenzimidazole in either n-octanol or water.
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Mix equal volumes of n-octanol and water in a separatory funnel.
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Add a known amount of the stock solution to the biphasic system.
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Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the layers to separate completely.
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Carefully collect samples from both the n-octanol and water layers.
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Determine the concentration of 5,6-Difluorobenzimidazole in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculate the logP value using the formula: logP = log([concentration in octanol] / [concentration in water]).
Determination of Aqueous Solubility
The equilibrium solubility can be determined by the shake-flask method.
Equilibrium Solubility Protocol:
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Add an excess amount of solid 5,6-Difluorobenzimidazole to a known volume of water in a sealed container.
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Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow any undissolved solid to settle.
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Filter the supernatant to remove any remaining solid particles.
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Determine the concentration of the dissolved 5,6-Difluorobenzimidazole in the filtrate using a validated analytical method (e.g., HPLC-UV).
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The measured concentration represents the equilibrium solubility.
Potential Biological Activity and Signaling Pathway Involvement
Benzimidazole derivatives are known to exhibit a wide range of biological activities. While the specific biological targets of 5,6-Difluorobenzimidazole are not extensively characterized, its structural similarity to other bioactive benzimidazoles suggests potential roles as an inhibitor of various enzymes and receptors.
One area of interest is the inhibition of the human voltage-gated proton channel (Hv1) . Hv1 channels are crucial for pH homeostasis in various cell types and are overexpressed in several cancers, where they contribute to tumor cell survival and proliferation by extruding excess protons generated during metabolic processes.[2][3][4] Inhibition of Hv1 can lead to intracellular acidification and, consequently, apoptosis in cancer cells.[5]
Role of Hv1 in Cancer Cell pH Regulation and its Inhibition
Caption: Proposed mechanism of action via Hv1 channel inhibition.
The diagram above illustrates the critical role of the Hv1 channel in maintaining pH homeostasis in cancer cells. By facilitating proton extrusion, Hv1 counteracts the acidification resulting from high metabolic rates, thereby promoting cell survival. 5,6-Difluorobenzimidazole, as a potential inhibitor of Hv1, could disrupt this process, leading to intracellular acidification and subsequent apoptosis. This makes the Hv1 channel a promising therapeutic target and 5,6-Difluorobenzimidazole a lead compound for the development of novel anticancer agents.[2][3][4][5]
This technical guide provides a foundational understanding of 5,6-Difluorobenzimidazole. Further experimental validation of the predicted properties and exploration of its biological activities are essential for its development as a therapeutic agent.
References
- 1. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]
- 2. Modulators of the Human Voltage-Gated Proton Channel Hv1 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of voltage-gated proton channel (Hv1) in cancer biology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
